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hydrochloride

Cat. No.: B1469640

An In-Depth Technical Guide to 4,4-Difluoro-3-methylpiperidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of 4,4-Difluoro-3-methylpiperidine
hydrochloride, a fluorinated heterocyclic building block of significant interest in modern
medicinal chemistry. We will delve into its core physicochemical properties, outline a
representative synthetic pathway with detailed protocols, and explore its strategic application in
the development of novel therapeutics, particularly as a scaffold for potent and selective
receptor antagonists. This document is intended for researchers, medicinal chemists, and drug
development professionals seeking to leverage the unique properties of this compound in their
research endeavors.

Introduction: The Strategic Value of Fluorinated
Piperidines

The piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and
bioactive molecules. Its conformational flexibility and ability to present substituents in defined
three-dimensional space make it a cornerstone of drug design. The introduction of fluorine
atoms onto this scaffold can profoundly and often beneficially alter a molecule's properties.
Specifically, the geminal difluoro group, as seen in 4,4-Difluoro-3-methylpiperidine, is not
merely a passive substituent. It acts as a powerful modulator of:
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» Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated position
resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug
degradation.

o pKa Modulation: The electron-withdrawing nature of the fluorine atoms can significantly lower
the pKa of the piperidine nitrogen. This is a critical parameter for controlling a drug's
ionization state at physiological pH, which in turn influences its solubility, cell permeability,
and off-target interactions (e.g., hERG channel binding). A study on related scaffolds
demonstrated that moving the gem-difluoro group away from the nitrogen can favorably
modulate pKa and improve CNS multi-parameter optimization (MPO) scores.[1]

o Conformational Control: The steric bulk and electronic properties of the C-F bonds can
influence the conformational preference of the piperidine ring, potentially locking the
molecule into a more bioactive conformation.

« Lipophilicity: Fluorination can increase lipophilicity, which can enhance membrane
permeability and blood-brain barrier penetration, although this must be carefully balanced to
maintain desirable overall physicochemical properties.

4,4-Difluoro-3-methylpiperidine hydrochloride serves as a readily accessible starting
material that incorporates these advantages, making it a valuable tool for addressing common
challenges in drug discovery programs.

Physicochemical and Spectroscopic Profile

The hydrochloride salt form of 4,4-Difluoro-3-methylpiperidine ensures it is a stable, solid
material that is easier to handle and weigh accurately compared to its freebase form.[2]

Core Properties

A summary of the key physicochemical properties is presented below.
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Property Value Source(s)

CAS Number 1434141-99-7 [2].[3]

Molecular Formula CeH12CIF2N [2],[4]

Molecular Weight 171.61 g/mol [4]
4,4-difluoro-3-methylpiperidine

IUPAC Name _ [21,[3]
hydrochloride

Appearance Solid [2]

Purity Typically 297% [2].[3]
Inert atmosphere, room

Storage [2]
temperature

Spectroscopic Characterization

While specific spectra are lot-dependent and should be acquired upon receipt, the expected
spectroscopic data for this compound are as follows:

e 1H NMR: The proton nuclear magnetic resonance spectrum is expected to show
characteristic signals for the methyl group (a doublet), methine proton adjacent to the methyl
group, and the various methylene protons on the piperidine ring. The signals for protons on
carbons adjacent to the fluorine-bearing carbon may exhibit complex splitting patterns due to
H-F coupling.

e 13C NMR: The carbon spectrum will show a key signal for the quaternary carbon bonded to
the two fluorine atoms (C4), which will appear as a triplet due to C-F coupling. Other signals
for the methyl and piperidine ring carbons will be present in the aliphatic region.

e Mass Spectrometry (MS): The mass spectrum should show a parent ion corresponding to
the free base (CeH11F2N) at m/z = 135.09.[5] High-resolution mass spectrometry (HRMS)
would confirm the elemental composition.

o Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching
vibrations, typically in the 1000-1100 cm~1 region, and N-H stretching vibrations from the
protonated amine hydrochloride.
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Vendors may provide access to spectral data such as *H NMR, IR, and MS for specific batches.

[6]

Synthesis and Purification Workflow

While 4,4-Difluoro-3-methylpiperidine hydrochloride is commercially available,
understanding its synthesis provides insight into potential impurities and derivatization
strategies. A plausible synthetic approach can be adapted from methodologies used for similar
fluorinated piperidines, such as those described in the development of Dopamine D4 receptor
antagonists.[7]

The workflow involves the synthesis of a protected precursor followed by deprotection to yield
the final hydrochloride salt.
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Step 1: Precursor Synthesis

Commercially Available . . .
[ N-Boc-4-piperidone ] Fig 1. Plausible Synthetic Workflow.
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Fig 1. Plausible Synthetic Workflow.
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Experimental Protocol: Boc Deprotection and Salt
Formation

This protocol describes the final step of the synthesis, converting the N-Boc protected
intermediate to the desired hydrochloride salt. This is a common and critical transformation in
synthetic organic chemistry.

Rationale: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, stable
to many reaction conditions but easily removed under acidic conditions. Using a solution of
hydrogen chloride (HCI) in an organic solvent like dioxane or diethyl ether achieves
deprotection and concomitant precipitation of the desired hydrochloride salt in one efficient

step.
Protocol:

o Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-
Boc-4,4-difluoro-3-methylpiperidine (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per gram of
starting material).

o Reaction: Place the flask in an ice bath to cool to 0°C. While stirring, slowly add a 4.0 M
solution of HCl in 1,4-dioxane (2.0 - 3.0 eq).

o Causality Note: The excess acid ensures complete cleavage of the Boc group. The
reaction is exothermic, and initial cooling prevents potential side reactions.

e Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The
formation of a white precipitate is indicative of product formation. Monitor the reaction's
completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of
the starting material.

o Self-Validation: This in-process check is crucial to avoid incomplete reactions. A typical
mobile phase for TLC would be Dichloromethane:Methanol (9:1).

« Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the solvent.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1469640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Purification: Triturate the resulting solid with diethyl ether or pentane to wash away any non-
polar impurities. Collect the solid product by vacuum filtration.

e Drying: Dry the white solid under high vacuum to remove residual solvents. The final product
is 4,4-Difluoro-3-methylpiperidine hydrochloride.

Applications in Drug Discovery

The primary utility of this scaffold is in the synthesis of more complex molecules for drug
discovery, where the difluoromethylpiperidine core imparts desirable properties.

Therapeutic Targets Potential Indications
Fig 2. Role as a Scaffold in Drug Discovery.
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Fig 2. Role as a Scaffold in Drug Discovery.

Dopamine D4 Receptor (D4R) Antagonists

Emerging evidence points to the dopamine D4 receptor's role in the pathophysiology of L-
DOPA-induced dyskinesias (LID) in Parkinson's disease patients.[1][7] Selective D4R
antagonists are therefore a promising therapeutic strategy.

Researchers have successfully used the 4,4-difluoropiperidine scaffold to develop highly potent
and selective D4R antagonists.[8] In one study, structure-activity relationship (SAR)
investigations led to a compound with exceptional binding affinity (Ki = 0.3 nM) and over 2000-
fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5).[7][8] While
these initial compounds had challenges with microsomal stability and plasma protein binding,
they serve as invaluable in vitro tool compounds for studying D4 receptor signaling.[1][7] The
4,4-difluoro substitution pattern was found to be superior to the 3,3-difluoro regioisomer in

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1469640?utm_src=pdf-body
https://www.benchchem.com/product/b1469640?utm_src=pdf-body-img
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/67b4cae8fa469535b9e1c32d/original/synthesis-and-biological-characterization-of-4-4-difluoro-3-phenoxymethyl-piperidine-scaffold-as-dopamine-4-receptor-d4r-antagonist-in-vitro-tool-compounds.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12321283/
https://d-nb.info/136995803X/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC12321283/
https://d-nb.info/136995803X/34
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/67b4cae8fa469535b9e1c32d/original/synthesis-and-biological-characterization-of-4-4-difluoro-3-phenoxymethyl-piperidine-scaffold-as-dopamine-4-receptor-d4r-antagonist-in-vitro-tool-compounds.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12321283/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1469640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

terms of improving CNS MPO scores, largely by favorably modulating the compound's pKa and
lipophilicity.[1]

Orexin Receptor Antagonists

The orexin system is a key regulator of arousal, wakefulness, and appetite.[9] Antagonists of
orexin receptors are being investigated for the treatment of sleep disorders like insomnia, as
well as anxiety and other neurological conditions. Patent literature discloses novel 4,4-difluoro
piperidine derivatives as potent orexin receptor antagonists, highlighting the utility of this
scaffold in generating new chemical matter for this important target class.[9]

Safety, Handling, and Storage

Proper handling of 4,4-Difluoro-3-methylpiperidine hydrochloride is essential to ensure
laboratory safety.

Hazard Identification

The compound is classified with the "Warning" signal word and is associated with the following
hazard statements.[2][10]

Hazard Code Statement GHS Pictogram

H302 Harmful if swallowed GHSO07 (Exclamation Mark)[2]
H315 Causes skin irritation GHSO07 (Exclamation Mark)[11]
H319 Causes serious eye irritation GHSO07 (Exclamation Mark)[11]
H335 May cause respiratory irritation ~ GHSO07 (Exclamation Mark)[11]

Safe Handling Protocol

e Engineering Controls: Always handle this compound in a well-ventilated area, preferably
within a certified chemical fume hood.[12] Ensure that eyewash stations and safety showers
are readily accessible.[12]

o Personal Protective Equipment (PPE):
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o Eye Protection: Wear chemical safety goggles or a face shield.[11][13]
o Hand Protection: Wear compatible, chemical-resistant gloves (e.qg., nitrile).[11][13]
o Body Protection: Wear a standard laboratory coat.[13]

o Respiratory Protection: For operations that may generate dust, use a NIOSH-approved
respirator.[12][13]

e Procedural Handling: Avoid breathing dust.[3] Avoid contact with skin and eyes.[3] Do not
eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.[11]

o Storage: Store in a tightly sealed container in a dry, well-ventilated place.[2] The
recommended storage condition is under an inert atmosphere at room temperature.[2]

o Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill
with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
[13]

Conclusion

4,4-Difluoro-3-methylpiperidine hydrochloride is more than a simple building block; it is a
strategic tool for the modern medicinal chemist. The gem-difluoro motif provides a proven
method for enhancing metabolic stability and fine-tuning pKa, addressing key challenges in the
optimization of drug candidates. Its successful application in the development of highly
selective D4 and orexin receptor antagonists underscores its value in neuroscience and
beyond. By following rigorous synthesis, purification, and handling protocols, researchers can
effectively harness the potential of this versatile scaffold to accelerate the discovery of next-
generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/67b4cae8fa469535b9e1c32d/original/synthesis-and-biological-characterization-of-4-4-difluoro-3-phenoxymethyl-piperidine-scaffold-as-dopamine-4-receptor-d4r-antagonist-in-vitro-tool-compounds.pdf
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh98c8dc47?context=bbe
https://www.achemblock.com/q63713-4-4-difluoro-3-methylpiperidine-hydrochloride.html
https://www.achemblock.com/q63713-4-4-difluoro-3-methylpiperidine-hydrochloride.html
https://pubchem.ncbi.nlm.nih.gov/compound/S_-4_4-Difluoro-3-methylpiperidine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/S_-4_4-Difluoro-3-methylpiperidine-hydrochloride
https://pubchemlite.lcsb.uni.lu/e/compound/68310713
https://pubchemlite.lcsb.uni.lu/e/compound/68310713
https://m.chemicalbook.com/SpectrumEN_2503325-78-6_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_2503325-78-6_1HNMR.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12321283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12321283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12321283/
https://d-nb.info/136995803X/34
https://patents.google.com/patent/WO2013127913A1/en
https://patents.google.com/patent/WO2013127913A1/en
https://www.chemical-label.com/en/ghs/print-clp/1434141-99-7/4-4-difluoro-3-methylpiperidine-hydrochloride
https://sds.fluorochem.co.uk/eng/sds_F424659_en.pdf
https://www.fishersci.com/store/msds?partNumber=AAL02709AE&productDescription=4-METHYLPIPERIDINE+98%2B%25+100ML&vendorId=VN00024248&countryCode=US&language=en
https://www.biosynth.com/Files/MSDS/FM/64/MSDS_FM64058_5000_EN.pdf
https://www.benchchem.com/product/b1469640#4-4-difluoro-3-methylpiperidine-hydrochloride-properties
https://www.benchchem.com/product/b1469640#4-4-difluoro-3-methylpiperidine-hydrochloride-properties
https://www.benchchem.com/product/b1469640#4-4-difluoro-3-methylpiperidine-hydrochloride-properties
https://www.benchchem.com/product/b1469640#4-4-difluoro-3-methylpiperidine-hydrochloride-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1469640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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